molecular formula C22H25N3O2 B5597182 1-[3-(2-furyl)-3-phenylpropanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine

1-[3-(2-furyl)-3-phenylpropanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine

Cat. No. B5597182
M. Wt: 363.5 g/mol
InChI Key: IXPIFUSMMTYWNK-UHFFFAOYSA-N
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Description

"1-[3-(2-furyl)-3-phenylpropanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine" is a complex organic compound. Its analysis involves understanding its synthesis, structure, and various chemical properties.

Synthesis Analysis

The synthesis of similar compounds, like 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, has been described in literature. These are typically prepared through multi-step chemical reactions involving various reagents and catalysts (Trabanco et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-(2-Furyl)-6-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-8-ylmethanone, demonstrates complex interactions like hydrogen bonding and specific angular orientations between different rings in the molecule (Yaqub et al., 2009).

Chemical Reactions and Properties

These compounds can undergo various electrophilic substitution reactions including acylation, bromination, nitration, and sulfonation. The specific reactions depend on the functional groups present in the molecule (Vlasova et al., 2010).

Physical Properties Analysis

The physical properties such as melting points, boiling points, and solubility are influenced by the molecular structure. For instance, the furyl and phenyl rings' orientations significantly affect these properties (Yaqub et al., 2009).

Chemical Properties Analysis

The chemical properties are characterized by reactivity patterns, stability under various conditions, and the ability to form derivatives through reactions like aminomethylation. These properties are pivotal in determining the compound's applications in various fields (Saldabol et al., 1971).

Scientific Research Applications

Synthesis and Chemical Reactivity

Research demonstrates the diverse synthetic applications and reactivity of compounds structurally related to the query chemical. For example, the reaction of 2-formyl-1,3-cyclohexanedione and its derivatives with various amines has been explored to yield a range of 2-aminomethylene derivatives, showcasing the versatility of these compounds in organic synthesis (Strakovs et al., 2002). Similarly, aminomethylation reactions of certain imidazo[1,2-a]pyridines have been studied, providing insights into the functionalization of related heterocyclic frameworks (Saldabol et al., 1971).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, research on piperazin-1-yl substituted heterobiaryls, including compounds with similar structural motifs to the query chemical, has led to the identification of potent ligands for biological targets such as the 5-HT7 receptors. Such studies contribute to understanding the structure-activity relationships necessary for developing therapeutic agents (Strekowski et al., 2016).

Material Science and Photophysical Properties

Research into the structural and photophysical properties of related compounds, such as those containing furyl and imidazole groups, enriches the field of material science. For instance, the study of mixed ligand fac-tricarbonyl complexes illuminates the potential of these compounds in developing new materials with specific optical or electronic properties (Mundwiler et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole-containing compounds have biological activity and are used as drugs .

properties

IUPAC Name

3-(furan-2-yl)-1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-24-14-11-23-22(24)18-9-12-25(13-10-18)21(26)16-19(20-8-5-15-27-20)17-6-3-2-4-7-17/h2-8,11,14-15,18-19H,9-10,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPIFUSMMTYWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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